Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate
Description
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate is a carbamate derivative featuring a thiophen-2-yl ketone moiety. The tert-butyl carbamate group serves as a protective group for amines, enhancing stability and solubility during synthesis. The thiophene ring, a sulfur-containing heterocycle, contributes to electron-rich aromatic interactions, making the compound a candidate for biological activity studies, particularly in antiproliferative applications .
Properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
tert-butyl N-(3-oxo-3-thiophen-2-ylpropyl)carbamate |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-7-6-9(14)10-5-4-8-17-10/h4-5,8H,6-7H2,1-3H3,(H,13,15) |
InChI Key |
IBMULKLBGKQLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiophene derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate is a synthetic organic compound featuring a tert-butyl group, a carbamate moiety, and a thiophene ring. It has a molecular weight of 255.34 g/mol and the molecular formula C12H17NO3S. This compound is of interest in medicinal chemistry and organic synthesis because of its reactivity and ability to form coordination bonds with transition metals.
Synthesis
The synthesis of this compound involves the reaction of tert-butyl carbamate with precursors containing the thiophene ring and the oxo-propyl group.
Applications
While the primary application of this compound lies in its role as a synthetic intermediate, its structural components are crucial in various applications. The compound is valuable in the development of pharmaceuticals and agrochemicals.
Structural Similarity and Pharmacophore Modeling
Several compounds share structural similarities with this compound. Pharmacophore modeling, QSAR, and molecular docking approaches can reveal structural and chemical features essential for developing Histone deacetylase (HDAC) inhibitors with a Thiophen Linker as anticancer agents .
Examples of compounds with structural similarities:
- Tert-butyl carbamate: This compound has a simpler structure without the thiophene ring, affecting its reactivity.
- Thiophene-3-carboxylic acid: It contains thiophene but lacks the carbamate group, leading to varied uses.
- N-Boc-protected anilines: These have a carbamate group present but vary in aromatic systems, affecting properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, resulting in enzyme inhibition .
Comparison with Similar Compounds
Thiophene Derivatives with Sulfonamide Linkages ()
Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) and related analogs demonstrate significant antiproliferative activity against human breast cancer cells, with IC50 values ranging from 9.39–10.25 µM, surpassing doxorubicin’s efficacy .
Key Differences :
- Structural Variation : The target compound lacks the sulfonamide and enamine linkages present in these analogs.
- The absence of a sulfonamide group may reduce hydrogen-bonding capacity but improve metabolic stability.
Thiazole-Substituted Analogs ()
The compound tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate replaces the thiophene with a thiazole ring.
Comparison :
Fluorophenyl-Substituted Carbamates ()
Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate introduces a 3-fluorophenyl group instead of thiophene. The fluorine atom increases electronegativity, enhancing lipophilicity and metabolic stability.
Key Contrasts :
- Pharmacokinetics : Fluorine’s inductive effects may reduce oxidative metabolism, extending half-life compared to the thiophene derivative.
- Target Affinity : The fluorophenyl group’s planar structure could favor π-π stacking with aromatic residues in enzyme active sites, whereas thiophene’s larger sulfur atom might sterically hinder binding .
Benzimidazolone Derivatives ()
Tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate incorporates a benzimidazolone moiety, a fused bicyclic system.
Pyridine-Linked Sulfanyl Derivatives ()
tert-butyl [(2S)-1-({3-oxo-3-[(pyridin-3-ylmethyl)amino]propyl}sulfanyl)-3-phenylpropan-2-yl]carbamate features a pyridine ring and sulfanyl group. The chiral center (S-configuration) and sulfur linkage may enhance enantioselective binding to biological targets.
Stereochemical Influence :
- The target compound lacks chiral centers, suggesting its activity may be less dependent on stereochemistry. The pyridine derivative’s sulfanyl group could improve solubility but increase susceptibility to oxidation .
Biological Activity
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate is a synthetic organic compound notable for its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₃O₃S, with a molecular weight of approximately 255.33 g/mol. The compound consists of a tert-butyl group, a carbamate moiety, and a thiophene ring, which contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis .
Synthesis
The synthesis typically involves the reaction of tert-butyl carbamate with appropriate precursors that contain the thiophene ring and the oxo-propyl group. A common method includes:
- Preparation of Tert-butyl Carbamate : Utilizing isocyanates or amines.
- Formation of the Thiophene Ring : Through cyclization reactions involving thiophene derivatives.
- Final Coupling Reaction : Combining the carbamate with the thiophene-containing precursor to yield the target compound.
This compound exhibits potential biological activities that can be attributed to its interaction with various biological targets:
- Inhibition of Cholinesterases : Similar compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The IC50 values for related compounds suggest that this class may exhibit comparable inhibitory effects, potentially making them useful in treating neurodegenerative diseases .
- Potential Interaction with Ion Channels : Some studies indicate that compounds with similar structures may interact with voltage-gated sodium channels, influencing cellular signaling pathways. This interaction could enhance slow inactivation mechanisms, impacting neuronal excitability.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective potential of related carbamates in cellular models exposed to neurotoxic agents. Results indicated that these compounds could reduce neuronal death by modulating cholinergic signaling pathways.
- Antimicrobial Activity : Research exploring the antimicrobial properties of thiophene-containing carbamates demonstrated significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
Research Findings
A summary of relevant research findings is presented in the following table:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Moderate inhibition of AChE (IC50 ~100 µM) | Potential use in Alzheimer's treatment |
| Study 2 | Antimicrobial activity against E. coli | Development of new antibacterial agents |
| Study 3 | Interaction with sodium channels | Possible applications in pain management |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
